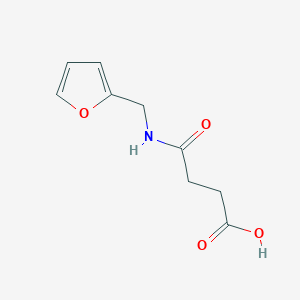

N-Furan-2-ylmethyl-succinamic acid

Description

Overview of Furan-Containing Succinamic Acid Derivatives in Contemporary Chemical Research

Furan-containing succinamic acid derivatives are a class of organic compounds that incorporate both a furan (B31954) ring and a succinamic acid substructure. The furan nucleus is a five-membered aromatic heterocyclic ring containing one oxygen atom, which is a common motif in many natural and synthetic bioactive compounds. researchgate.netijabbr.com The presence of the furan ring can significantly influence the biological and chemical properties of a molecule. ijabbr.com

Research into furan derivatives has revealed a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai The combination of a furan moiety with a succinamic acid backbone creates a hybrid structure with potential for novel applications. For instance, some furan-containing succinamic acid derivatives have been investigated for their potential therapeutic applications. ontosight.ai The synthesis of such derivatives often involves the reaction of a furan-containing amine, such as furfurylamine (B118560), with succinic anhydride (B1165640). rsc.org This straightforward synthetic route allows for the generation of a diverse library of compounds for further investigation. nih.gov

Significance of the Succinamic Acid Moiety as a Privileged Scaffold for Academic Investigation

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that can serve as ligands for a variety of biological targets. nih.govmdpi.com The succinamic acid moiety, a derivative of the dicarboxylic acid succinic acid, has emerged as a scaffold of interest in this regard. ontosight.ai Succinic acid itself is a naturally occurring metabolite in the Krebs cycle and has been traditionally used in the food and pharmaceutical industries. nasu-periodicals.org.uamdpi.com

The development of bio-based production methods for succinic acid has made it a readily available and sustainable starting material for chemical synthesis. mdpi.com Derivatives of succinamic acid have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For example, a study on α-hydroxy succinamic acid, isolated from Eugenia jambolana, demonstrated its potential as an antiproliferative and pro-apoptotic agent in cancer cell lines. nih.gov The versatility of the succinamic acid scaffold allows for the introduction of various functional groups, enabling the fine-tuning of its physicochemical and biological properties. nih.gov

The Role of the Furan-2-ylmethyl Moiety in Modulating Chemical and Biological Profiles

The furan-2-ylmethyl group, also known as the furfuryl group, is a key component of N-Furan-2-ylmethyl-succinamic acid. This moiety consists of a furan ring substituted at the 2-position with a methyl group, which in turn is attached to the nitrogen atom of the succinamic acid. The furan ring itself is an aromatic system, though less so than benzene, which makes it more reactive in certain chemical transformations. wikipedia.org

The incorporation of the furan-2-ylmethyl moiety can significantly impact a molecule's properties. It can influence factors such as solubility, stability, and the ability to interact with biological targets. ontosight.ai The furan ring is known to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. ijabbr.com For example, various furan derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov The presence of the furan-2-ylmethyl group can contribute to these activities by providing specific interactions with biological macromolecules.

Historical Development of Succinamic Acids and Furan Chemistry in Academic Inquiry

The history of furan chemistry dates back to the late 18th century. In 1780, Carl Wilhelm Scheele described the first furan derivative, 2-furoic acid. wikipedia.org Another significant early discovery was furfural (B47365), reported by Johann Wolfgang Döbereiner in 1831 and later characterized by John Stenhouse. wikipedia.orgwikipedia.org The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.orgwordpress.com The name "furan" is derived from the Latin word "furfur," meaning bran, from which furfural can be produced. wikipedia.org

Succinic acid, also known as butanedioic acid, has been known for a long time and was traditionally produced from petroleum sources. mdpi.com Its applications were initially in smaller markets like food additives and pharmaceuticals. mdpi.com The development of fermentation processes for its production from biomass has significantly increased its availability and potential as a platform chemical for a wide range of applications. mdpi.comrsc.org The synthesis of succinamic acids can be achieved through the reaction of succinic anhydride with amines, a reaction that has been utilized in the generation of compound libraries for screening purposes. nih.gov

The convergence of these two fields of study—furan chemistry and the chemistry of succinic acid derivatives—has led to the exploration of hybrid molecules like N-Furan-2-ylmethyl-succinamic acid, which combine the structural features and potential functionalities of both parent classes of compounds.

Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

| N-Furan-2-ylmethyl-succinamic acid | C9H11NO4 | |

| Furan | C4H4O | |

| Succinamic acid | C4H7NO3 | |

| Furfurylamine | C5H7NO | |

| Succinic anhydride | C4H4O3 | |

| 2-Furoic acid | Pyromucic acid | C5H4O3 |

| Furfural | Furan-2-carbaldehyde | C5H4O2 |

| Succinic acid | Butanedioic acid | C4H6O4 |

| α-Hydroxy succinamic acid | C4H7NO4 | |

| Benzene | C6H6 |

Detailed Research Findings

A search of chemical databases reveals key properties of N-Furan-2-ylmethyl-succinamic acid.

| Property | Value | Source |

| Molecular Formula | C9H11NO4 | guidechem.com |

| CAS Registry Number | 335216-97-2 | guidechem.com |

A study published in Chemical Communications describes a method for the synthesis of N-Furan-2-ylmethyl-succinamic acid. rsc.org The procedure involves dissolving succinic anhydride in dichloromethane (B109758) (DCM) and adding it dropwise to furfurylamine. rsc.org The reaction mixture is stirred at room temperature, resulting in a precipitate that is collected, washed, and dried to yield the final product. rsc.org This synthesis was reported to have a high yield of 93%.

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-2,5H,3-4,6H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXQPZQFWWWMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N Furan 2 Ylmethyl Succinamic Acid and Its Analogues

Convergent and Divergent Synthetic Approaches to N-Furan-2-ylmethyl-succinamic Acid

The construction of N-Furan-2-ylmethyl-succinamic acid is most commonly achieved through a convergent approach, where the two key fragments, the succinic acid moiety and the furan-2-ylmethylamine moiety, are joined in a single step.

Direct Amidation Reactions for Succinamic Acid Formation

The most direct and widely employed method for the synthesis of N-Furan-2-ylmethyl-succinamic acid is the acylation of furan-2-ylmethanamine (furfurylamine) with succinic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the cyclic anhydride and the formation of the amide and carboxylic acid functionalities in a single step.

A typical procedure involves dissolving succinic anhydride in a suitable solvent, such as dichloromethane (B109758) (DCM), and adding furfurylamine (B118560) dropwise. The reaction is often carried out at room temperature and stirred for a few hours. rsc.org The product, N-Furan-2-ylmethyl-succinamic acid, typically precipitates from the reaction mixture as a white solid and can be isolated in high yield by simple filtration. rsc.org This method is highly efficient, with reported yields as high as 93%. rsc.org

Alternative approaches to amidation involve the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine. While not the most common route for this specific compound, these methods are relevant in the broader context of amide bond formation.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

| Succinic anhydride | Furfurylamine | Dichloromethane | Room temperature, 3h | 93% rsc.org |

Strategic Integration of the Furan-2-ylmethyl Unit

The furan-2-ylmethyl unit is a key structural feature, and its introduction is strategically achieved by using furan-2-ylmethanamine as the amine component in the amidation reaction. Furan-2-ylmethanamine, also known as furfurylamine, is a readily available and relatively inexpensive starting material derived from furfural (B47365), which itself is produced from biomass. This makes the synthesis of N-Furan-2-ylmethyl-succinamic acid and its analogues economically viable and aligns with principles of green chemistry. rsc.org

The furan (B31954) ring is an important pharmacophore in medicinal chemistry, and its incorporation into the succinamic acid structure can lead to compounds with a range of biological activities. The nitrogen atom of the amide linkage and the oxygen heteroatom of the furan ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, allowing for interactions with biological targets.

Methodological Advancements in Amide Bond Synthesis (e.g., Microwave-Assisted Protocols)

While the conventional synthesis of N-Furan-2-ylmethyl-succinamic acid is efficient, modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), offer significant advantages. ajrconline.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. ajrconline.orgnih.gov This is due to the efficient and uniform heating of the reaction mixture by microwaves. ajrconline.org

For the synthesis of related amide structures, microwave-assisted methods have been successfully employed. researchgate.net For instance, the synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride, a reaction mechanistically similar to the formation of succinamic acids, has been achieved in minutes with moderate to good yields using a domestic microwave oven. nih.govnih.gov These protocols often have the added benefit of being more environmentally friendly, as they can sometimes be performed without a solvent and are more energy-efficient. nih.govnih.gov The application of microwave-assisted synthesis to N-Furan-2-ylmethyl-succinamic acid would likely involve heating a mixture of succinic anhydride and furfurylamine, potentially in a solvent or neat, for a short period. This approach has the potential to further streamline the synthesis of this important chemical compound. ajrconline.orgrsc.org

Derivatization and Functionalization Strategies for N-Furan-2-ylmethyl-succinamic Acid Derivatives

N-Furan-2-ylmethyl-succinamic acid is not only a synthetic target in itself but also a versatile building block for the creation of a diverse range of derivatives. These derivatives can be generated through chemical modifications on both the succinamic acid backbone and the furan heterocycle.

Chemical Modifications on the Succinamic Acid Backbone

The succinamic acid backbone possesses two key functional groups that are amenable to chemical modification: the carboxylic acid and the amide.

The carboxylic acid group can be converted into a variety of other functional groups. For example, it can be activated and coupled with amines or alcohols to form amides or esters, respectively. This allows for the extension of the molecule and the introduction of new functionalities. The synthesis of N-blocked amides and esters containing furan rings has been demonstrated using coupling reagents like DMT/NMM/TsO− or EDC. researchgate.net

The amide bond itself, while generally stable, can be modified. For instance, the nitrogen atom can be further alkylated or acylated, although this is less common. More significantly, the succinamic acid can be cyclized to form the corresponding succinimide (B58015) derivative. This is typically achieved by heating the succinamic acid, often in the presence of a dehydrating agent like acetic anhydride. researchgate.net This transformation changes the shape and electronic properties of the molecule, which can have a profound impact on its biological activity.

| Starting Material | Reagent(s) | Product Type |

| N-Arylsuccinamic acids | Acetic anhydride | N-Arylsuccinimides researchgate.net |

| Lignin | Succinic acid | Lignin with succinic acid groups nih.gov |

| Azide-containing compound | Succinic anhydride | Succinamic acid derivative researchgate.net |

Regioselective Functionalization of the Furan Heterocycle

The furan ring in N-Furan-2-ylmethyl-succinamic acid is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The position of substitution on the furan ring is directed by the electron-donating nature of the oxygen atom and the activating effect of the alkyl substituent at the 2-position. Electrophilic attack typically occurs at the C5 position, which is the most electron-rich and sterically accessible position. However, reactions at other positions are also possible under specific conditions.

The reactivity of furan rings allows for the introduction of a wide range of functional groups, including halogens, nitro groups, and acyl groups. These functionalized furan derivatives can then be used in further synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures. While specific examples of the regioselective functionalization of N-Furan-2-ylmethyl-succinamic acid itself are not extensively documented in the provided search results, the principles of furan chemistry suggest that such transformations are feasible. The synthesis of various N-(furan-2-ylmethyl) containing compounds, such as tetrazole derivatives, demonstrates the versatility of the furan-2-ylmethyl moiety in organic synthesis. nih.gov

The ability to modify both the succinamic acid backbone and the furan ring provides a powerful platform for the generation of diverse chemical libraries based on the N-Furan-2-ylmethyl-succinamic acid scaffold. This diversity is crucial for applications in areas such as drug discovery and materials science.

Formation of Complex Molecular Architectures via Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. tubitak.gov.trorganic-chemistry.org This approach is prized in medicinal and materials chemistry for its atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules. tubitak.gov.tr While a specific MCR for the direct synthesis of N-Furan-2-ylmethyl-succinamic acid is not prominently documented, the literature presents numerous MCRs for creating highly substituted furan cores, illustrating the potential for assembling its analogues. tubitak.gov.trresearchgate.netmdpi.com

These reactions often utilize simple, readily available precursors to construct the furan ring system. bohrium.com For instance, a common strategy involves the reaction of an arylglyoxal, a β-dicarbonyl compound like acetylacetone, and a phenol (B47542) or other nucleophile to yield highly functionalized furans. tubitak.gov.trresearchgate.net A plausible mechanism for such a reaction involves an initial condensation to form a Michael acceptor, followed by nucleophilic addition and subsequent intramolecular cyclization and dehydration to furnish the aromatic furan ring. mdpi.com The synthetic utility of these methods lies in their ability to introduce diverse substituents onto the furan scaffold in a single step, providing a powerful tool for creating complex molecular architectures. researchgate.netmdpi.com

Table 1: Examples of Multi-Component Reactions for Furan Synthesis This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Arylglyoxal | Acetylacetone | 2,6-Dialkyl phenol | Et3N, Reflux | 1-(4-(3,5-dialkyl-4-hydroxyphenyl)-2-methyl-5-arylfuran-3-yl)ethan-1-one | tubitak.gov.tr |

| Indole | 4-Methoxyphenylglyoxal | Meldrum's acid | Reflux | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | mdpi.com |

| 8-Hydroxyquinoline | 4-Methoxyphenylglyoxal | Meldrum's acid | MeCN, then Acetic Acid (reflux) | 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | researchgate.net |

| Sulfonylimine | Acrylate | Organic Bromide | Zinc, Cobalt catalyst | N-sulfonyl β-amino ester | researchgate.net |

**2.3. Reactivity Profiles of N-Furan-2-ylmethyl-succinamic Acid

The chemical behavior of N-Furan-2-ylmethyl-succinamic acid is dictated by the interplay of its three key functional groups: the carboxylic acid, the amide linkage, and the furan ring. Each of these sites offers distinct opportunities for chemical modification.

The terminal carboxylic acid group is a versatile handle for synthetic transformations. libretexts.org Its chemistry is characterized by reactions at the acidic proton and by nucleophilic acyl substitution at the carbonyl carbon. libretexts.orgmsu.edu

Deprotonation by a suitable base readily forms the corresponding carboxylate salt, which enhances water solubility and can act as a nucleophile. For reactions where the hydroxyl group is a poor leaving group, the carboxylic acid is typically activated. msu.edu A standard method is the conversion to a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. jst.go.jpjst.go.jp This acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. For example, reaction with alcohols yields esters, while reaction with primary or secondary amines produces different amides. sigmaaldrich.com

Direct esterification is also possible under different conditions. The reaction with diazomethane (B1218177) (CH₂N₂) provides a high-yield route to methyl esters, proceeding through the protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 attack of the carboxylate anion on the resulting methyldiazonium cation. msu.edu

Table 2: Representative Reactions of the Carboxylic Acid Moiety This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent(s) | Product | Purpose/Significance | Reference |

|---|---|---|---|---|

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt | Increase aqueous solubility, form nucleophile | libretexts.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Activation for nucleophilic acyl substitution | jst.go.jpjst.go.jp |

| Esterification (via acid chloride) | Alcohol (R'OH) | Ester | Functional group modification | sigmaaldrich.com |

| Amide Formation (via acid chloride) | Amine (R'R''NH) | Amide | Synthesis of new amide derivatives | sigmaaldrich.com |

| Methyl Esterification | Diazomethane (CH₂N₂) | Methyl Ester | High-yield, specific methylation | msu.edu |

The amide bond in N-Furan-2-ylmethyl-succinamic acid is generally a stable functional group due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This stability means that cleavage of the N-C acyl bond typically requires forcing conditions. amazonaws.com

Hydrolysis of the amide to regenerate the constituent carboxylic acid (succinic acid) and amine (furfurylamine) can be achieved by heating under strongly acidic or basic conditions. These reactions proceed by protonation of the carbonyl oxygen (acid-catalyzed) or nucleophilic attack of hydroxide (B78521) on the carbonyl carbon (base-catalyzed), followed by the collapse of the tetrahedral intermediate to cleave the C-N bond. While generally robust, specialized methods for amide bond activation using metal catalysts can facilitate cleavage or transformation under milder conditions, though this is a developing area of research. amazonaws.com The synthesis of the amide linkage itself, typically via the reaction of furfurylamine with an activated carboxylic acid derivative like succinic anhydride or succinyl chloride, underscores the bond's thermodynamic stability once formed. researchgate.net

The furan ring is an electron-rich aromatic heterocycle, but its aromatic stabilization energy is significantly lower than that of benzene. ic.ac.uk This dual nature means it can undergo reactions typical of aromatic systems (electrophilic substitution) as well as reactions characteristic of a conjugated diene (cycloaddition). ic.ac.ukderpharmachemica.com

Electrophilic Aromatic Substitution: The furan ring is highly activated towards electrophilic substitution, reacting much more readily than benzene. numberanalytics.comucl.ac.uk Substitution occurs preferentially at the C2 and C5 positions due to the superior stability of the Wheland intermediate formed upon electrophilic attack at these sites. In N-Furan-2-ylmethyl-succinamic acid, the C2 position is already substituted, so electrophilic attack is directed to the C5 position. Common electrophilic substitution reactions include:

Nitration: Can be achieved using reagents like nitric acid in acetic anhydride to yield the 5-nitro derivative. numberanalytics.com

Bromination: Proceeds readily using bromine in the presence of a mild catalyst or in a suitable solvent to give the 5-bromo product. numberanalytics.com

Formylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce a formyl group at the C5 position. numberanalytics.com

Cycloaddition Reactions: The low resonance energy of the furan ring allows it to function as a 1,3-diene in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. derpharmachemica.comcore.ac.uk This reaction is a powerful tool for constructing complex, oxygen-containing bicyclic systems (7-oxanorbornenes) in a single, stereocontrolled step. ucl.ac.uk The furan can react with a variety of dienophiles, such as maleimides or acetylenic esters. ucl.ac.uk The intramolecular variant of this reaction, the Intramolecular Diels-Alder Furan (IMDAF) reaction, is particularly valuable for synthesizing intricate polycyclic architectures from a linear precursor. core.ac.uk Studies have shown that substituting the furan ring, for example with halogens, can influence the facility and outcome of the cycloaddition. core.ac.uk

Table 3: Common Transformations of the Furan Ring This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent(s) | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Nitration | HNO₃ / Acetic Anhydride | C5 | 5-Nitro-furan derivative | numberanalytics.com |

| Electrophilic Bromination | Br₂ / FeBr₃ | C5 | 5-Bromo-furan derivative | numberanalytics.com |

| Electrophilic Formylation | POCl₃ / DMF | C5 | 5-Formyl-furan derivative | numberanalytics.com |

| [4+2] Diels-Alder Cycloaddition | Dienophile (e.g., Maleimide) | Furan acts as diene | 7-Oxanorbornene derivative | ucl.ac.ukcore.ac.uk |

Advanced Spectroscopic Characterization and Structural Analysis of N Furan 2 Ylmethyl Succinamic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-Furan-2-ylmethyl-succinamic acid, providing insights into its molecular framework at the atomic level.

Proton (1H) and Carbon-13 (13C) NMR Assignments

The ¹H and ¹³C NMR spectra of N-Furan-2-ylmethyl-succinamic acid exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbons within the molecule.

The proton NMR spectrum is anticipated to show signals for the furan (B31954) ring protons, the methylene (B1212753) bridge protons, and the protons of the succinamic acid moiety. The furan protons typically appear in the aromatic region of the spectrum. The methylene protons adjacent to the nitrogen and the furan ring will likely appear as a doublet, coupled to the N-H proton. The succinic acid protons will present as two methylene groups, each giving a triplet signal due to coupling with the adjacent methylene group.

In the ¹³C NMR spectrum, distinct signals are expected for the carbonyl carbons of the amide and carboxylic acid, the carbons of the furan ring, and the methylene carbons. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbonyl carbons will resonate at the downfield end of the spectrum due to the deshielding effect of the oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Furan-2-ylmethyl-succinamic acid

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Furan-H3, H4 | 6.2-6.4 |

| Furan-H5 | 7.3-7.5 |

| -CH₂- (furan-methylene) | 4.3-4.5 |

| -NH- (amide) | 8.0-8.5 |

| -CH₂- (succinic acid, adjacent to C=O) | 2.5-2.7 |

| -CH₂- (succinic acid, adjacent to CH₂) | 2.4-2.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Furan-2-ylmethyl-succinamic acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 170-175 |

| C=O (carboxylic acid) | 175-180 |

| Furan-C2 | 150-155 |

| Furan-C5 | 140-145 |

| Furan-C3, C4 | 105-115 |

| -CH₂- (furan-methylene) | 35-45 |

Two-Dimensional (2D) NMR Correlation Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments made from 1D NMR. A COSY spectrum would reveal the coupling between adjacent protons, for example, confirming the connectivity within the succinic acid chain and between the methylene bridge and the N-H proton. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments.

Solid-State NMR Investigations

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR can offer insights into its conformation and packing in the crystalline state. Differences in chemical shifts between solution and solid-state spectra can indicate the presence of specific intermolecular interactions, such as hydrogen bonding, in the solid phase.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in N-Furan-2-ylmethyl-succinamic acid. nih.gov

Characteristic Vibrational Modes of Succinamic Acid and Furan Moieties

The IR and Raman spectra of N-Furan-2-ylmethyl-succinamic acid are expected to display characteristic absorption bands corresponding to the vibrational modes of its constituent succinamic acid and furan moieties.

Key vibrational modes for the succinamic acid portion include the C=O stretching vibrations of the carboxylic acid and the amide group. The carboxylic acid C=O stretch typically appears as a broad band in the region of 1700-1730 cm⁻¹, while the amide I band (primarily C=O stretch) is expected around 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide will likely be observed in the range of 3200-3400 cm⁻¹.

The furan ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as ring stretching and deformation modes at lower wavenumbers. globalresearchonline.net The C-O-C stretching of the furan ring is also a key diagnostic band. globalresearchonline.net

Table 3: Predicted Characteristic IR Absorption Bands for N-Furan-2-ylmethyl-succinamic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| Carboxylic Acid | C=O stretch | 1700-1730 |

| Amide | N-H stretch | 3200-3400 |

| Amide | C=O stretch (Amide I) | 1640-1680 |

| Amide | N-H bend (Amide II) | 1520-1570 |

| Furan | C-H stretch | >3000 |

| Furan | Ring stretch | 1400-1600 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the accurate molecular weight of N-Furan-2-ylmethyl-succinamic acid and for elucidating its fragmentation pathways under ionization.

The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the elemental composition of C₉H₁₁NO₄. The fragmentation pattern observed in the MS/MS spectrum offers valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, the loss of the carboxylic acid group (as CO₂ and H₂O), and the fragmentation of the furan ring. The furfuryl cation (m/z 81) is a common and stable fragment observed in the mass spectra of furan-containing compounds. Analysis of these fragment ions allows for the reconstruction of the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For N-Furan-2-ylmethyl-succinamic acid (C9H11NO4), HRMS would measure the mass-to-charge ratio (m/z) to a very high degree of accuracy. This allows for the calculation of its exact molecular formula, distinguishing it from other compounds with the same nominal mass.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the resulting ions analyzed. The expected HRMS data would provide an experimentally determined mass that closely matches the theoretical exact mass, confirming the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for N-Furan-2-ylmethyl-succinamic acid

| Ion Adduct | Theoretical m/z | Observed m/z | Mass Difference (ppm) |

| [M+H]+ | 200.0761 | Data not available | Data not available |

| [M+Na]+ | 222.0580 | Data not available | Data not available |

| [M-H]- | 198.0615 | Data not available | Data not available |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to confirm the molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. For N-Furan-2-ylmethyl-succinamic acid, the protonated molecule [M+H]+ or deprotonated molecule [M-H]- would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a molecular fingerprint, revealing the connectivity of the atoms.

Key fragmentation pathways would likely involve the cleavage of the amide bond, the succinamic acid chain, and the furan ring, yielding characteristic fragment ions. For instance, a common fragmentation would be the loss of the furfuryl group or parts of the succinic acid moiety.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Table 2: Illustrative Crystallographic Data Parameters

| Parameter | Expected Value/Information |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The analysis of the crystal structure would extend to understanding the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. For N-Furan-2-ylmethyl-succinamic acid, the carboxylic acid and amide groups are expected to be primary sites for hydrogen bonding, potentially forming dimers or extended networks. The furan ring could also participate in π-π stacking interactions. Hirshfeld analysis maps these interactions on the molecular surface, with different colors indicating the types and strengths of intermolecular contacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum of N-Furan-2-ylmethyl-succinamic acid would be expected to show absorption bands corresponding to π→π* transitions associated with the furan ring's conjugated system and n→π* transitions related to the carbonyl groups in the amide and carboxylic acid functions. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic parameters obtained from this analysis. Studies on similar molecules, such as other furan derivatives, have identified such electronic transitions.

Table 3: Predicted UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| e.g., Ethanol | Data not available | Data not available | π→π |

| e.g., Ethanol | Data not available | Data not available | n→π |

Computational Chemistry and Theoretical Modeling of N Furan 2 Ylmethyl Succinamic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for examining the structural, chemical, and spectroscopic properties of molecules. bhu.ac.in By employing methods like B3LYP with various basis sets, it is possible to gain a detailed understanding of the molecule's characteristics. bhu.ac.inresearchgate.netnanobe.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org The energy gap between the HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. malayajournal.org

The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org For furan-containing compounds, the charge density of the HOMO is often localized over the furan (B31954) ring and other parts of the molecule, while the LUMO's charge density can be situated on other regions, indicating the sites of electrophilic and nucleophilic attack. malayajournal.org The energies of these orbitals are fundamental in calculating quantum reactivity descriptors. bhu.ac.in

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Furan Derivative

| Parameter | Value (eV) |

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

This data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) basis set. The small energy gap indicates good chemical stability. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orguni-muenchen.de The MEP surface illustrates the net electrostatic effect of the molecule's electrons and nuclei. malayajournal.org Color-coding on the MEP map indicates different potential regions: red signifies electron-rich areas (negative potential), prone to electrophilic attack, while blue represents electron-deficient regions (positive potential), susceptible to nucleophilic attack. malayajournal.org The potential increases in the order of red < orange < yellow < green < blue. malayajournal.org

In furan derivatives, the negative potential is often located around electronegative atoms like oxygen, while positive potentials are typically found near hydrogen atoms. bhu.ac.in This information is vital for understanding intermolecular interactions, including hydrogen bonding. malayajournal.org Mulliken population analysis can further quantify the partial atomic charges, identifying the most positive and negative atoms within the molecule. bhu.ac.in

Conformational Analysis and Energy Minima

Conformational analysis is essential for determining the most stable three-dimensional structure of a molecule by identifying its energy minima. maricopa.edunih.gov For flexible molecules like N-Furan-2-ylmethyl-succinamic acid, which contains rotatable bonds, multiple conformations can exist. semanticscholar.org The succinic acid moiety, for instance, has two primary conformers: a twisted (gauche) and a planar (anti) form. researchgate.net Theoretical calculations, such as those using DFT, can predict the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net The gauche conformation is often found to be slightly lower in energy than the planar one. researchgate.net In solution, the population of gauche conformers for succinic acid and its monoanion can be greater than 70% in protic solvents. researchgate.net

Molecular Docking Studies for Predictive Target Interactions (in vitro contexts)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. mdpi.comnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

For furan-containing compounds, docking studies have been employed to rationalize biological activity results and elucidate the interactions between the ligand and the active site of a protein. mdpi.com These studies can identify key interactions, such as hydrogen bonds and pi-stacking, that contribute to the binding affinity. nih.gov For example, in some furan derivatives, the nitrogen of an oxime group or the oxygen of a carbonyl group has been shown to form crucial hydrogen bonds with amino acid residues in the active site of the target protein. mdpi.com The results of docking studies, often expressed as a binding energy or score, can help to rank potential drug candidates for further in vitro testing. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment, such as a solvent. mdpi.com This technique simulates the atomic motions of a system, offering a more realistic representation of a molecule's behavior compared to static models. globalresearchonline.net

For furan derivatives, MD simulations can be used to study the stability of a ligand-protein complex identified through docking. nih.gov These simulations can confirm the binding mode and assess the persistence of key interactions over time. mdpi.com MD simulations are also valuable for investigating the influence of the solvent on the molecule's conformation and interactions.

In Silico Approaches for Predicting In Vitro Biological Activities and Receptor Binding Affinities

In silico methods encompass a range of computational techniques used to predict the biological activity and properties of molecules before they are synthesized and tested in a laboratory. japsonline.com These approaches are crucial in modern drug discovery for reducing the time and cost associated with identifying new therapeutic agents. mdpi.com

For compounds like N-Furan-2-ylmethyl-succinamic acid, in silico tools can predict various properties, including their potential as enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, or ion channel modulators. semanticscholar.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish a mathematical relationship between the chemical structure of a molecule and its biological activity. japsonline.com By analyzing a series of related compounds, QSAR can predict the activity of new, untested molecules. japsonline.com These predictive models help in prioritizing compounds for synthesis and experimental evaluation. nih.gov

Investigation of in Vitro Biological Activities and Mechanistic Pathways of N Furan 2 Ylmethyl Succinamic Acid Analogues

Modulation of Enzyme Activity by Succinamic Acid Derivatives

Succinamic acid derivatives have been shown to interact with a variety of enzymes, influencing their activity through different mechanisms. These interactions are crucial for understanding the therapeutic potential of these compounds.

Matrix Metalloprotease (MMP) Inhibition: Mechanistic Details

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including tumor invasion and arthritis. nih.gov Their activity is regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). nih.gov

Succinamic acid derivatives have been investigated as potential MMP inhibitors. For instance, marimastat, a broad-spectrum MMP inhibitor, mimics the peptide structure of natural MMP substrates and binds to the active site of MMPs, preventing the degradation of the basement membrane. drugbank.com This inhibition is crucial in preventing the migration of endothelial cells required for the formation of new blood vessels. drugbank.com

N-acyl hydrazone derivatives have been identified as non-zinc-binding MMP-13 inhibitors. mdpi.com One such compound demonstrated low micromolar activity against MMP-13 with selectivity over other MMPs like MMP-1, MMP-2, MMP-9, and MMP-14. mdpi.com The interaction between MMPs and their inhibitors can be complex. For example, the crystal structure of the proMMP-2/TIMP-2 complex reveals that the C-terminal domain of TIMP-2 interacts with the hemopexin domain of proMMP-2, leaving the catalytic site of MMP-2 and the inhibitory site of TIMP-2 spatially separate. nih.gov This highlights a non-inhibitory binding mode that is important for the cell surface activation of proMMP-2. nih.gov

Monoamine Oxidase (MAO) Inhibition: Isoform Selectivity and Binding Modes

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the breakdown of monoamine neurotransmitters and are key targets for the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov Succinic acid derivatives have shown potential as modulators of MAO activity. researchgate.netfrontiersin.org

In vitro studies on rat liver mitochondria have shown that succinic acid derivatives can either inhibit or stimulate MAO activity depending on their chemical structure. researchgate.net For example, one study found that a succinic acid derivative increased MAO-A activity by 2-3% and MAO-B activity by 14%. researchgate.net In contrast, a compound that was a derivative of both 3-hydroxypyridine (B118123) and succinic acid, demonstrated a decrease in both MAO-A and MAO-B activity. researchgate.net

Cinnamic acid amides and esters have also been synthesized and evaluated for their MAO inhibitory activity. nih.gov Several of these derivatives, particularly those containing catechol, o-methoxyphenol, or 5-hydroxyindole (B134679) moieties, exhibited potent and selective MAO-B inhibitory activity. nih.gov Notably, esters of cinnamic acid generally showed stronger MAO-B inhibition than the corresponding amides. nih.gov The binding modes of these inhibitors can be explored through computational studies, which have shown that certain tetrahydropyridine (B1245486) derivatives can act as dual inhibitors of both MAO-A and MAO-B. acs.org

Other Enzymatic Targets (e.g., COX, LOX, Viral Proteases): In Vitro Inhibition Profiles

Beyond MMPs and MAOs, succinamic acid and furan-containing derivatives have been investigated for their inhibitory effects on other enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and viral proteases.

COX and LOX Inhibition: COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins. nih.gov Similarly, 5-LOX is involved in the synthesis of leukotrienes, another class of inflammatory mediators. nih.gov Pyridazinone derivatives have been identified as selective COX-2 inhibitors, with some compounds showing greater potency and selectivity than the established drug celecoxib. researchgate.net Additionally, certain benzo[a]phenoxazines have demonstrated significant COX-2 inhibitory activity in kinetic assays. mdpi.com

Viral Protease Inhibition: Derivatives of 5-ene-rhodanine-3-acetic acids have shown activity against the hepatitis C virus (HCV) by inhibiting its protease. nih.gov

Other Enzymes: Some furan-based compounds have been shown to inhibit other enzymes as well. For example, certain furan (B31954) derivatives have been found to have antitubulin activity. jst.go.jp

Elucidation of Cellular Pathways and Molecular Targets

The biological effects of N-Furan-2-ylmethyl-succinamic acid analogues extend to the modulation of cellular pathways and molecular targets involved in inflammation and microbial pathogenesis.

Mechanisms of In Vitro Anti-inflammatory Effects

The anti-inflammatory properties of furan and succinic acid derivatives are often linked to their antioxidant activity and their ability to modulate key inflammatory signaling pathways. nih.gov

Antioxidant and Radical Scavenging Activity: Furan-containing compounds can exert anti-inflammatory effects by scavenging free radicals like hydroxyl and DPPH radicals and reducing lipid peroxidation. nih.gov The antioxidant activity of furan fatty acids is attributed to the ability of the furan ring to transfer an electron to a peroxyl radical or for a peroxyl radical to add to the ring. nih.gov

Inhibition of Protein Denaturation: Inflammation can lead to the denaturation of proteins. mdpi.com Fucoidans, which are complex sulfated polysaccharides, have been shown to inhibit the denaturation of egg protein and bovine serum albumin, suggesting a mechanism for their anti-inflammatory action. mdpi.comnih.gov

Modulation of Inflammatory Pathways: Succinum extracts have been shown to inhibit the translocation of NF-κB to the nucleus and reduce the production of TNF-α in microglial cells, demonstrating anti-neuroinflammatory activity. frontiersin.org Leoligin, a furan-type lignan, has also been investigated for its inhibitory effects on the NF-κB transcription factor, a key mediator of inflammation. mdpi-res.com

Antimicrobial Mechanisms Against Bacterial and Fungal Strains

N-Furan-2-ylmethyl-succinamic acid analogues and related furan derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. nih.govijabbr.comjmb.or.kr

Inhibition of Microbial Growth: Many furan derivatives exhibit direct antimicrobial effects by inhibiting the growth of a wide range of bacteria and fungi. ijabbr.com For example, derivatives of 3-aryl-3(furan-2-yl) propanoic acid have been shown to be effective against Escherichia coli. ijabbr.com Similarly, furaneol (B68789) has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains, with minimum inhibitory concentrations (MICs) ranging from 5 to 40 µg/ml. jmb.or.kr

Disruption of Cellular Processes: The antimicrobial mechanism of some furan derivatives involves the disruption of essential cellular processes. For instance, the antifungal effect of furaneol against Candida albicans is associated with the accumulation of intracellular trehalose (B1683222) and the disruption of serum-induced mycelial formation. jmb.or.kr Other furan derivatives have been proposed to act by inhibiting fungal delta-9 fatty acid desaturation. nih.gov

Enzyme Inhibition: The antimicrobial activity of some of these compounds can also be attributed to the inhibition of specific microbial enzymes. nih.gov

In Vitro Anticancer Mechanisms (e.g., apoptosis induction, cell cycle modulation, specific protein interaction)

The anticancer properties of N-furan-2-ylmethyl-succinamic acid analogues are attributed to their ability to interfere with key cellular processes that are fundamental to the survival and proliferation of cancer cells. Research has pinpointed several in vitro mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction: A primary mechanism by which furan-based compounds exert their anticancer effects is through the induction of apoptosis. Studies on certain furan derivatives have shown they can trigger the intrinsic mitochondrial pathway of apoptosis. nih.govnih.gov For instance, treatment of breast cancer cell lines (MCF-7) with specific furan-based derivatives led to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com This process is often accompanied by positive annexin (B1180172) V/PI staining, suggesting the degeneration of genetic material and the initiation of an apoptotic cascade. nih.govresearchgate.net

The molecular machinery of this apoptotic induction involves the modulation of key regulatory proteins. A notable increase in the expression levels of the pro-apoptotic proteins p53 and Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, has been observed in cells treated with these compounds. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in cell death. nih.gov Furthermore, some furan derivatives containing a thiazolidinone moiety have been found to induce apoptosis by directly modulating the Bcl-2 family of proteins. researchgate.net

Cell Cycle Modulation: In addition to inducing apoptosis, analogues of N-furan-2-ylmethyl-succinamic acid can disrupt the normal progression of the cell cycle in cancer cells. DNA flow cytometric analysis has revealed that certain furan derivatives, such as pyridine (B92270) carbohydrazide (B1668358) 4 and N-phenyl triazinone 7, can cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.govmdpi.com This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. The accumulation of cells in the G2/M phase is a common effect of agents that interfere with the microtubule network. nih.gov

Specific Protein Interaction: The anticancer activity of these compounds is also linked to their interaction with specific cellular proteins. One of the key targets identified is tubulin. nih.gov Certain furan-based derivatives have been shown to inhibit tubulin polymerization, which is crucial for the formation of the mitotic spindle during cell division. nih.govmdpi.com By disrupting microtubule dynamics, these compounds can induce G2/M cell cycle arrest and subsequently trigger apoptosis. nih.gov

Furthermore, other furan derivatives have been found to exert their antiproliferative effects by modulating critical signaling pathways. For example, some compounds have demonstrated the ability to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN. nih.gov These pathways are often hyperactive in cancer and play a crucial role in cell growth, proliferation, and survival.

Table 1: In Vitro Anticancer Activity of Selected Furan Derivatives

Compound Cell Line IC50 (µM) Observed Mechanism Source Pyridine carbohydrazide 4 MCF-7 (Breast Cancer) 4.06 G2/M phase arrest, Apoptosis induction (via p53, Bax, Bcl-2), Tubulin polymerization inhibition nih.gov N-phenyl triazinone 7 MCF-7 (Breast Cancer) 2.96 G2/M phase arrest, Apoptosis induction (via p53, Bax, Bcl-2), Tubulin polymerization inhibition nih.gov Compound 3 (acid chloride derivative) HepG-2 (Liver Cancer) 5.5 Cytotoxic activity nih.gov Compound 12 (furan-thiadiazole hybrid) HepG-2 (Liver Cancer) 7.29 Cytotoxic activity nih.gov Compound 14 (furan-thiadiazole hybrid) HepG-2 (Liver Cancer) 4.2 Cytotoxic activity nih.gov Compound 1 HeLa (Cervical Cancer) < 8.79 Suppression of PI3K/Akt and Wnt/β-catenin signaling jst.go.jp Compound 24 HeLa (Cervical Cancer) < 8.79 Suppression of PI3K/Akt and Wnt/β-catenin signaling jst.go.jp

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For N-furan-2-ylmethyl-succinamic acid analogues, SAR studies have provided valuable insights into the design of more potent and selective anticancer agents.

Correlation of Molecular Modifications with Changes in Enzyme Inhibition

As mentioned, one of the enzymatic targets for some furan derivatives is tubulin. SAR studies have begun to elucidate the structural requirements for potent tubulin polymerization inhibition. The specific arrangement of the furan ring and its substituents, along with other parts of the molecule, contributes to the binding affinity for tubulin and the subsequent inhibition of its polymerization. nih.gov While detailed SAR for tubulin inhibition by this specific class of compounds is still emerging, it is a key area of investigation for optimizing their anticancer activity.

In other contexts, such as antimalarial research, furan-containing compounds have been studied for their inhibitory effects on enzymes like phosphoethanolamine methyltransferase (PfPMT). unimi.it Although the antiplasmodial activity of these compounds may not solely rely on PfPMT inhibition, these studies provide a framework for how modifications to the furan scaffold can be correlated with changes in enzyme inhibition. unimi.it

Impact of Structural Features on Cellular Mechanistic Pathways

The structural features of N-furan-2-ylmethyl-succinamic acid analogues have a direct impact on their ability to induce apoptosis and modulate cell cycle progression. Key findings from SAR studies include:

Importance of the Furan Ring: The furan ring itself is considered a pharmacologically active entity, and its presence is a common feature in many compounds with promising anticancer activity. nih.govjst.go.jp

Hybrid Molecules: The integration of the furan ring with other heterocyclic systems, such as 1,3,4-thiadiazole (B1197879), has been shown to result in compounds with higher anticancer activity compared to those containing only furan and 1,3,4-oxadiazole (B1194373) moieties. jst.go.jp This suggests that the electronic properties and spatial arrangement of the combined heterocyclic systems are crucial for biological potency.

Substituents on Aromatic Rings: In a series of furan-based inhibitors of the ST2 protein, SAR studies revealed that the nature and position of substituents on the aromatic rings significantly influence inhibitory activity. For example, a dimethylamine (B145610) group at the para-position of an aniline (B41778) ring was found to enhance inhibitory activity. nih.gov

Role of Specific Functional Groups: For thiazolidinone derivatives containing a furan moiety, the presence of electron-donating groups on the thiazolidinone ring and the substitution pattern on an associated aryl ring play a dominant role in their anticancer properties. researchgate.net

Design Principles for Optimized In Vitro Biological Profiles

Based on the available SAR data, several design principles can be proposed for the optimization of the in vitro biological profiles of N-furan-2-ylmethyl-succinamic acid analogues:

Molecular Hybridization: A promising strategy is the creation of hybrid molecules that combine the furan scaffold with other pharmacologically active heterocycles. The synergistic effect of combining a furan ring with a 1,3,4-thiadiazole ring, for instance, has been shown to enhance anticancer activity. jst.go.jpresearchgate.net

Isosteric Replacement: The furan ring can be subjected to isosteric replacement with other five- or six-membered heterocycles, such as thiophene (B33073), triazole, oxadiazole, or pyridine, to modulate the compound's physicochemical properties and biological activity. unimi.it This approach allows for fine-tuning of the molecule's interaction with its biological target.

Scaffold Decoration: The systematic modification of the peripheral substituents on the furan ring and any associated aromatic or heterocyclic systems is a key strategy for optimizing potency and selectivity. This includes varying the electronic nature (electron-donating vs. electron-withdrawing) and steric properties of the substituents. nih.gov

Conformational Rigidity: The introduction of cyclic structures or fused ring systems can impart conformational rigidity to the molecule. For example, fusing a phenyl ring with a thiophene ring can be a design tactic to improve binding affinity for a target protein. unimi.it

By applying these design principles, it is possible to systematically develop new analogues of N-furan-2-ylmethyl-succinamic acid with improved anticancer potency and more favorable biological profiles for further investigation.

Interdisciplinary Research Perspectives and Future Avenues for N Furan 2 Ylmethyl Succinamic Acid

Potential for Integration into Biomaterials and Polymer Science

The presence of both a furan (B31954) group and a carboxylic acid allows N-Furan-2-ylmethyl-succinamic acid to be a versatile building block in the synthesis of novel biomaterials and polymers. The furan moiety is particularly notable for its participation in Diels-Alder reactions, a type of "click chemistry" that allows for efficient and specific bond formation under mild conditions. researchgate.netresearchgate.net This reactivity is highly advantageous in creating cross-linked hydrogels and other polymeric structures. researchgate.net

For instance, research has demonstrated the use of a similar carboxyl-containing diene, 3-[(furan-2-ylmethyl)carbamoyl]propanoic acid (SFA), synthesized from furfurylamine (B118560) and succinic anhydride (B1165640), in the fabrication of hydroxypropyl methylcellulose (B11928114) (HPMC)-based hydrogels. researchgate.net These hydrogels exhibit temperature-dependent swelling behavior and have potential applications in tissue engineering and as controlled-release drug carriers. researchgate.net The ability to form such materials under gentle conditions makes them particularly suitable for biomedical applications. researchgate.net

Furthermore, the integration of furan derivatives into polymers can lead to the development of biodegradable materials. rsc.orgresearchgate.net The global push towards sustainable and eco-friendly materials has spurred research into bio-based polymers, with furan-based options being a key area of interest. rsc.orggminsights.com Succinic acid itself is a well-established monomer for producing biodegradable plastics like polybutylene succinate (B1194679) (PBS) and poly(ethylene succinate) (PES). acs.orgnih.gov The combination of these two components in N-Furan-2-ylmethyl-succinamic acid suggests its potential as a monomer for creating novel biodegradable polymers with tailored properties. These polymers could find use in a range of applications, from packaging to medical devices. upertis.ac.idnih.gov

Exploration as a Scaffold for Chemical Biology Probes

The reactive nature of the furan ring also positions N-Furan-2-ylmethyl-succinamic acid as a valuable scaffold for developing chemical biology probes. These probes are essential tools for studying and manipulating biological systems. The ability of furan to undergo specific chemical modifications allows for the attachment of various functional groups, including those that can interact with biological molecules like DNA.

A notable application is in the modification of oligonucleotides for DNA attachment. For example, furan-modified single-stranded DNA (ssDNA) has been prepared through the reaction of amino-modified ssDNA with N-furan-2-ylmethyl-succinamic acid. researchgate.net This furan-modified DNA can then participate in Diels-Alder reactions, enabling its conjugation to other molecules or nanoparticles. researchgate.net This methodology has been explored for creating DNA-silver nanoparticle conjugates and for studying protein-nucleic acid interactions. researchgate.net

Furthermore, furan-mediated cross-linking of nucleic acids has emerged as a versatile tool. researchgate.net This technique can be triggered by chemical or light-based stimuli and has been used for DNA interstrand cross-linking, RNA interstrand cross-linking, and targeting peptides and proteins. semanticscholar.org The ability to attach N-Furan-2-ylmethyl-succinamic acid to biomolecules and then induce cross-linking provides a powerful method for probing biological structures and functions. The development of such probes can be accelerated through techniques like DNA Encoded Library (DEL) in combination with machine learning (ML). rsc.org

Advanced Methodologies for High-Throughput Screening and Discovery of N-Furan-2-ylmethyl-succinamic Acid Analogues (in vitro)

The discovery of novel bioactive compounds often relies on high-throughput screening (HTS) of large chemical libraries. bohrium.comcrcm-marseille.fr For a molecule like N-Furan-2-ylmethyl-succinamic acid, HTS methodologies can be employed to rapidly screen for its analogs with desired biological activities. Phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes, is a powerful approach, especially for complex diseases. nih.gov

For instance, phenotypic screening of a compound library for inhibitors of gluconeogenesis led to the discovery of a furan-2-carboxylic acid derivative with potential for treating type 2 diabetes. nih.gov This highlights the potential of screening furan-containing compounds for therapeutic applications. HTS can be facilitated by the use of highly sensitive fluorescent probes and automated liquid handling systems, allowing for the testing of thousands of compounds in a short period. bohrium.comcrcm-marseille.fr

The synthesis of a diverse library of N-Furan-2-ylmethyl-succinamic acid analogs is crucial for successful HTS campaigns. Medicinal chemistry optimization of initial "hits" from screening can then lead to the identification of highly potent and selective compounds. acs.org Various analytical techniques, such as HPLC, GCMS, and CIMS, can be adapted for high-throughput analysis of the synthesized compounds and their biological effects. escholarship.org

Emerging Trends in Furan and Succinamic Acid Chemical Research Relevant to the Compound

The future development and application of N-Furan-2-ylmethyl-succinamic acid will be influenced by ongoing research trends in both furan and succinamic acid chemistry.

Furan Chemistry: There is a significant and growing interest in developing sustainable methods for synthesizing furan derivatives, often utilizing biomass as a starting material. numberanalytics.commdpi.commdpi.com This aligns with the broader push for "green chemistry" and the creation of a circular economy. bohrium.comresearchgate.net Research is also focused on expanding the applications of furan-based compounds in areas such as advanced materials, pharmaceuticals, and agrochemicals. researchgate.netnumberanalytics.comnih.gov The unique electronic properties of the furan ring are being exploited in the development of organic semiconductor materials for applications like organic solar cells. researchgate.net Furthermore, new catalytic methods are continuously being developed to transform simple furans into more complex and valuable molecules. mdpi.com

Succinamic Acid and Succinic Acid Chemistry: Succinic acid is recognized as a key platform chemical that can be derived from renewable resources through biotechnological processes. bohrium.comresearchgate.net This bio-based production is seen as a more environmentally friendly and cost-effective alternative to traditional petrochemical methods. bohrium.comresearchgate.net A major driver for succinic acid research is its use as a monomer for biodegradable polymers. nih.govtransparencymarketresearch.com The global market for bio-based succinic acid is expected to grow significantly. bohrium.com Additionally, there is ongoing research into the diverse applications of succinic acid and its derivatives in the pharmaceutical, food, and cosmetics industries. transparencymarketresearch.com New chemocatalytic methods are also being explored to produce succinic acid from various renewable feedstocks. acs.org

The convergence of these research trends—sustainable synthesis, novel applications in materials and medicine, and the growing importance of bio-based platform chemicals—provides a fertile ground for future investigations into N-Furan-2-ylmethyl-succinamic acid and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Furan-2-ylmethyl-succinamic acid, and how is purity validated?

- Methodology : Synthesis typically involves coupling succinic anhydride derivatives with furan-containing amines under controlled conditions (e.g., using carbodiimide coupling agents). Purity validation employs HPLC with UV detection or LC-MS for trace impurity profiling. For structural confirmation, FT-IR (to verify amide bonds) and 1H/13C NMR (to confirm substituent positions) are essential .

Q. Which spectroscopic techniques are critical for characterizing N-Furan-2-ylmethyl-succinamic acid?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the furan ring protons (δ 6.2–7.4 ppm) and amide protons (δ 8–10 ppm) to confirm regiochemistry.

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the amide and succinic acid moieties).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion mass and fragmentation patterns .

Q. What are the primary research applications of N-Furan-2-ylmethyl-succinamic acid in medicinal chemistry?

- Methodology : The compound is explored as a bioactive scaffold due to its furan moiety, which may interact with enzymes or receptors. Common applications include:

- In vitro assays for antimicrobial or anti-inflammatory activity.

- Structure-activity relationship (SAR) studies by modifying the succinamic acid or furan substituents .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in N-Furan-2-ylmethyl-succinamic acid derivatives be resolved?

- Methodology : Use SHELX software (e.g., SHELXL for refinement) to validate crystal structures. Key steps:

Cross-validate unit cell parameters with single-crystal XRD data.

Apply restraints for disordered furan ring atoms.

Use the R-factor and electron density maps to assess model accuracy. Contradictions often arise from twinning or partial occupancy; refine using the TWIN command in SHELXL .

Q. What advanced analytical methods quantify N-Furan-2-ylmethyl-succinamic acid in biological matrices?

- Methodology :

- UHPLC/LTQ-Orbitrap-MS : Provides high sensitivity (detection limits ~0.1 ng/mL) and resolves co-eluting metabolites.

- Isotope dilution assays : Use deuterated analogs as internal standards for precise quantification in plasma or tissue homogenates .

Q. How can mechanistic studies elucidate the bioactivity of N-Furan-2-ylmethyl-succinamic acid derivatives?

- Methodology :

- Computational docking : Model interactions with target proteins (e.g., COX-2 or bacterial efflux pumps) using software like AutoDock Vina .

- Kinetic assays : Measure enzyme inhibition (IC50) under varying pH and temperature conditions.

- Metabolomic profiling : Track metabolite formation via LC-MS/MS to identify bioactive intermediates .

Q. What strategies optimize the stability of N-Furan-2-ylmethyl-succinamic acid under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.